4-Methyl-2-[(phenylsulfanyl)methyl]phenol
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Overview
Description
4-Methyl-2-[(phenylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a methyl group (CH3) and a phenylsulfanyl group (C6H5S-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(phenylsulfanyl)methyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol (p-cresol) with a phenylsulfanyl methylating agent under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which then attacks the methylating agent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(phenylsulfanyl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of ethers or esters.
Scientific Research Applications
4-Methyl-2-[(phenylsulfanyl)methyl]phenol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(phenylsulfanyl)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(phenylazo)methyl]phenol: Similar structure but with an azo group instead of a sulfanyl group.
4-Methyl-2-[(phenylamino)methyl]phenol: Contains an amino group instead of a sulfanyl group.
4-Methyl-2-[(phenylmethoxy)methyl]phenol: Features a methoxy group in place of the sulfanyl group.
Uniqueness
4-Methyl-2-[(phenylsulfanyl)methyl]phenol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
30434-81-2 |
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Molecular Formula |
C14H14OS |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-methyl-2-(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C14H14OS/c1-11-7-8-14(15)12(9-11)10-16-13-5-3-2-4-6-13/h2-9,15H,10H2,1H3 |
InChI Key |
SGAIQRUIVYRCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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